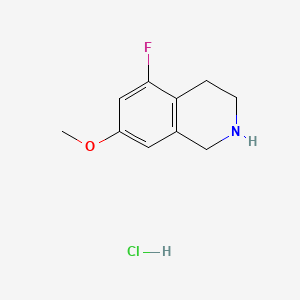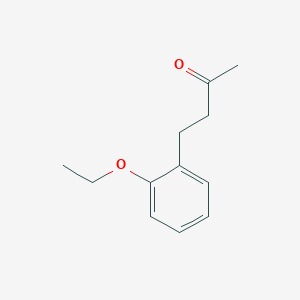![molecular formula C9H16O B13581664 3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
3,3-Dimethylspiro[3.3]heptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylspiro[3.3]heptan-1-ol is an organic compound characterized by a unique spirocyclic structure. This compound features a spiro linkage between two cycloalkane rings, with a hydroxyl group attached to one of the carbon atoms. The presence of two methyl groups at the 3-position of the spiro linkage adds to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylspiro[3.3]heptan-1-ol typically involves the reaction of cyclohexanone with isobutylene in the presence of a strong acid catalyst. This reaction forms the spirocyclic intermediate, which is then subjected to reduction using a suitable reducing agent such as lithium aluminum hydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethylspiro[3.3]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halides, amines, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylspiro[3.3]heptan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dimethylspiro[3.3]heptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The spirocyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylcyclohexanol: Similar in structure but lacks the spiro linkage.
Spiro[3.3]heptane: Lacks the hydroxyl group and methyl substituents.
3,3-Dimethyl-1-butanol: Similar in having a hydroxyl group and methyl substituents but differs in the overall structure.
Uniqueness
3,3-Dimethylspiro[3.3]heptan-1-ol is unique due to its spirocyclic structure combined with the presence of a hydroxyl group and two methyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
3,3-dimethylspiro[3.3]heptan-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(2)6-7(10)9(8)4-3-5-9/h7,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
BPCWAGLXGWTGFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C12CCC2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13581589.png)
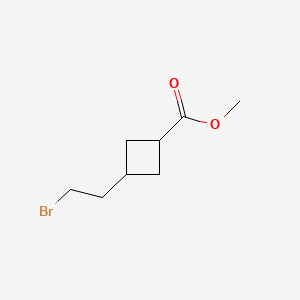

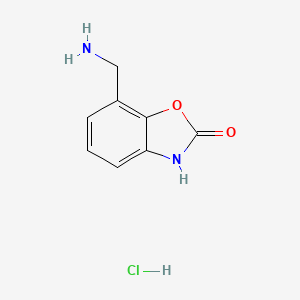
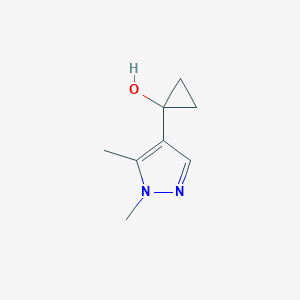
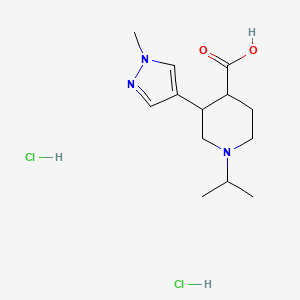
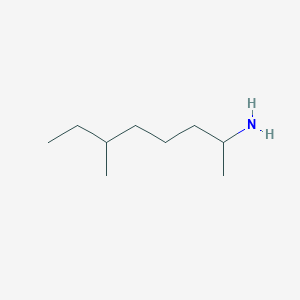

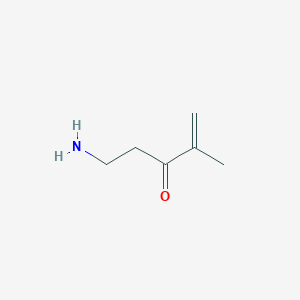
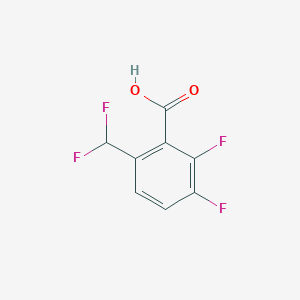

![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
